Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
Description
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a fused pyridine-oxazinone scaffold. The molecule comprises a saturated pyridine ring fused with a 1,3-oxazin-2-one ring system, where the oxazinone moiety contributes to its hydrogen-bonding capacity and structural rigidity. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Key Properties (based on analog data from ):
- Molecular Formula: C₇H₁₂N₂O₂·HCl (base structure: C₇H₁₂N₂O₂).
- Molecular Weight: 156.18 g/mol (base compound; hydrochloride salt adds ~36.46 g/mol).
- CAS Number: Not explicitly provided for the [4,3-d] isomer; however, the [3,4-d] isomer (CAS 1807937-61-6) is structurally related but distinct in ring fusion positioning .
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI Key |
STKFMIGDKIUMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)OC2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form the Heterocyclic Core
The synthesis begins with the construction of the heterocyclic core, typically via intramolecular cyclization reactions involving amino, carbonyl, and heteroatom functionalities. A common approach involves the condensation of suitable amino alcohol derivatives with activated carbonyl compounds, leading to ring closure that forms the oxazine ring fused to the pyridine nucleus.
- Condensation of amino alcohols with ortho-esters or activated carbonyl compounds under acidic or basic conditions to form the oxazine ring system.
Nucleophilic Substitution and Ring Closure Strategies
Another prominent method involves nucleophilic attack by nitrogen or oxygen nucleophiles on electrophilic centers within suitable intermediates, facilitating ring closure.
- Nucleophilic substitution of halogenated heterocycles with amino or hydroxyl groups, followed by intramolecular cyclization under reflux conditions.
Use of 1,3-Oxazine Precursors and Ring-Closing Metathesis
Modern synthetic strategies leverage ring-closing metathesis (RCM) reactions on appropriately functionalized precursors to generate the fused heterocyclic system.
- Preparation of linear triene or diene precursors bearing amino and hydroxyl groups, followed by RCM catalyzed by ruthenium catalysts to form the oxazine ring.
- The synthesis of enantiopure heterocycles via diastereoselective RCM has been demonstrated, showing the versatility of this approach for constructing complex fused heterocycles.
Specific Synthetic Routes and Reaction Conditions
Starting Materials and Precursors
- Amino alcohol derivatives : e.g., 2-aminophenol or 2-aminoethanol derivatives.
- Activated carbonyl compounds : e.g., esters, acid chlorides, or anhydrides.
- Heterocyclic intermediates : e.g., 1,3-oxazines or related fused rings.
Typical Reaction Conditions
| Step | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino alcohol + acyl derivative | Ethanol, acetic acid | Reflux | 4-24 hours | Acidic or basic catalysis |
| Ring closure via nucleophilic substitution | Halogenated heterocycles + amines | DMSO, DMF | Room temp to 80°C | Several hours | Potassium carbonate as base |
| Ring-closing metathesis | Diene precursors | Dioxane, toluene | 80-120°C | 12-24 hours | Ru-based catalysts |
Salt Formation
The final step involves converting the free base heterocycle into its hydrochloride salt:
- Procedure : Dissolution of the heterocyclic compound in anhydrous ethanol or methanol, followed by bubbling dry hydrogen chloride gas or addition of hydrochloric acid solution, then evaporation to obtain the hydrochloride salt.
- The formation of octahydro-3-(2-methylpropoxy)-3-phenylpyrido[2,1-c]oxazine hydrochloride has been achieved via acid-base salt formation, with high yields (>90%) under mild conditions.
Notable Research Findings and Methodological Variations
Patents : Several patents describe synthetic routes involving heterocycle condensation, nucleophilic substitution, and ring-closing strategies, emphasizing the importance of choosing appropriate protecting groups and reaction conditions to optimize yields and stereoselectivity.
Modern Techniques : Use of transition-metal catalysis, such as ruthenium-catalyzed RCM, has enabled the synthesis of enantiopure heterocycles with high diastereoselectivity, expanding the scope of accessible compounds.
Reaction Optimization : Solvent choice, temperature control, and reagent stoichiometry are critical for achieving high purity and yield, with solvents like acetonitrile, DMSO, and dioxane frequently employed.
Summary of the Synthetic Strategy
| Stage | Key Reactions | Conditions | Outcome |
|---|---|---|---|
| 1. Preparation of precursors | Condensation of amino alcohols with acyl derivatives | Reflux in ethanol/acetic acid | Heterocyclic intermediates |
| 2. Ring closure | Nucleophilic substitution, RCM | Room temp to 120°C, catalysts as needed | Fused heterocyclic core |
| 3. Functionalization | Substitutions, cross-couplings | Palladium-catalyzed, Suzuki, Sonogashira | Diversified derivatives |
| 4. Salt formation | Acid-base reaction | HCl gas or HCl solution | Hydrochloride salt of the target compound |
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Scientific Research Applications
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one Derivatives
These compounds (e.g., 16a, 20a-c) share a pyrimidine-oxazinone core and were designed as EGFR inhibitors targeting the L858R/T790M mutation. Key differences include:
- Substituent Position : Dual alkyl groups at C4 (e.g., compound 20a with dual methyl groups) enhance potency against EGFRL858R/T790M (IC₅₀ = 4.5 nM) while maintaining selectivity over EGFRWT .
- Scaffold Rigidity : The pyrimidine ring in 16a-d introduces additional nitrogen atoms, altering electron distribution compared to the pyridine-based system in the target compound .
Table 1: Comparison of Key Kinase-Targeting Analogues
1H,4H-Pyrido[2,3-d][1,3]oxazin-2-one (OT-8658)
It is commercially available at 96% purity but lacks reported biological data .
Functional Analogues in Pharmaceuticals
Ofloxacin-Related Impurities ()
Compounds like (RS)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (CAS 82419-52-1) feature a benzoxazine core with a fluoroquinolone moiety. While structurally distinct, they highlight the pharmaceutical relevance of fused oxazine systems in antibiotics .
Biological Activity
Introduction
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, also known as (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, is a bicyclic organic compound characterized by its unique structural features that include a pyridine and an oxazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Properties
The molecular formula of this compound is , with a molecular weight of 192.64 g/mol. Its unique stereochemistry (4aS,8aS) is believed to influence its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ |
| Molecular Weight | 192.64 g/mol |
| CAS Number | 1808623-84-8 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study comparing the compound with established antibiotics, it demonstrated promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Antiviral Activity
In addition to antimicrobial properties, this compound has shown potential antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms, although specific pathways and molecular targets remain to be elucidated.
Neuroprotective Effects
The compound's structural characteristics suggest possible neuroprotective effects. It has been investigated for its ability to mitigate oxidative stress in neuronal cells. In vitro studies demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction may modulate various biological processes leading to its observed effects.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative analysis was conducted against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Neuroprotection in Cell Cultures : A study involving SH-SY5Y neuroblastoma cells showed that treatment with the compound at 10 µM concentration reduced cell death by 30% compared to untreated controls when exposed to hydrogen peroxide.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Aminoquinoline | Bicyclic amine | Antimicrobial |
| 4-Hydroxyquinoline | Hydroxy-substituted quinoline | Anticancer |
| 7-Azaindole | Nitrogen-containing indole | Neuroprotective |
These comparisons highlight the unique aspects of this compound and its potential applications in medicinal chemistry.
This compound presents a promising candidate for further research into its biological activities. Its antimicrobial and neuroprotective properties warrant additional studies to fully understand its mechanisms of action and therapeutic potential. Ongoing research may lead to novel applications in treating infectious diseases and neurodegenerative disorders.
Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways affected by the compound.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Exploration of derivative compounds to enhance biological activity and selectivity.
Q & A
Q. What computational methods validate target engagement in absence of crystallography data?
- Answer : Combine molecular dynamics simulations (GROMACS) to assess binding stability and pharmacophore modeling (MOE) to predict interaction hotspots. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
